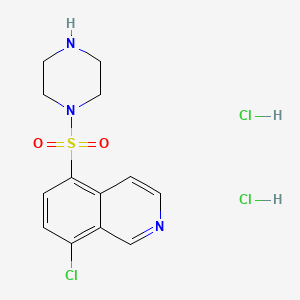
1-(8-Chloro-5-isoquinolinesulfonyl)piperazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(8-Chloro-5-isoquinolinesulfonyl)piperazine dihydrochloride is a chemical compound known for its role as an enzyme inhibitor. It is particularly noted for inhibiting calcium-ion dependent myosin phosphorylation by myosin light chain kinase and protein kinase C . This compound has a molecular formula of C13H14ClN3O2S·2HCl and a molecular weight of 384.71 g/mol .
作用机制
Target of Action
The primary targets of 1-(8-Chloroisoquinolin-5-ylsulphonyl)piperazine dihydrochloride are myosin light chain kinase (MLC-Kinase) and protein kinase C . These kinases play a crucial role in various cellular processes, including cell division, signal transduction, and regulation of gene expression.
Mode of Action
This compound inhibits the activity of MLC-Kinase and protein kinase C . By doing so, it interferes with the phosphorylation of myosin, a process that is dependent on calcium ions . This inhibition disrupts the normal functioning of these kinases, leading to changes in the cellular processes they regulate.
Result of Action
The inhibition of MLC-Kinase and protein kinase C by this compound leads to a disruption in calcium-ion dependent myosin phosphorylation . This can have various molecular and cellular effects, depending on the specific roles of these kinases in different cell types.
准备方法
The synthesis of 1-(8-Chloro-5-isoquinolinesulfonyl)piperazine dihydrochloride involves several stepsThe reaction conditions typically involve the use of sulfonyl chlorides and piperazine under controlled temperatures and pH levels . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
化学反应分析
1-(8-Chloro-5-isoquinolinesulfonyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The chloro group in the isoquinoline ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(8-Chloro-5-isoquinolinesulfonyl)piperazine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in studies involving enzyme inhibition, particularly those related to calcium signaling pathways.
Medicine: It has potential therapeutic applications due to its ability to modulate kinase activity, which is relevant in various diseases.
相似化合物的比较
1-(8-Chloro-5-isoquinolinesulfonyl)piperazine dihydrochloride can be compared with other similar compounds such as:
HA-100: Another kinase inhibitor with a different substitution pattern on the isoquinoline ring.
KN-93: A well-known calcium/calmodulin-dependent protein kinase II inhibitor.
Axitinib: A tyrosine kinase inhibitor used in cancer therapy. The uniqueness of this compound lies in its specific inhibition of calcium-ion dependent myosin phosphorylation, which is not a common feature among other kinase inhibitors
属性
IUPAC Name |
8-chloro-5-piperazin-1-ylsulfonylisoquinoline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S.2ClH/c14-12-1-2-13(10-3-4-16-9-11(10)12)20(18,19)17-7-5-15-6-8-17;;/h1-4,9,15H,5-8H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHZXYKCJZOLBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C3C=CN=CC3=C(C=C2)Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,6-Anhydro-3,4,5-trideoxy-5-[[(1,1-diMethylethoxy)carbonyl]aMino]-D-threo-hexonic Acid](/img/structure/B569080.png)
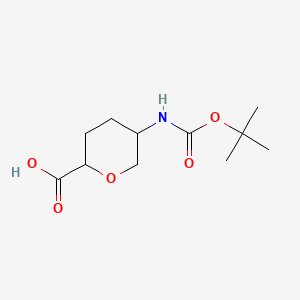
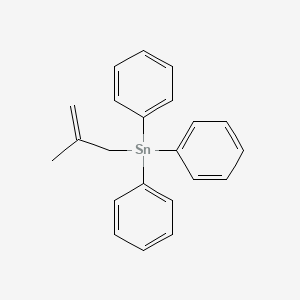
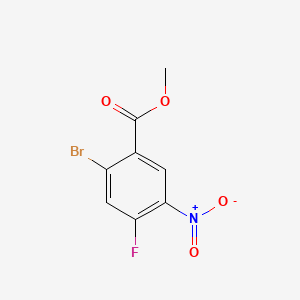
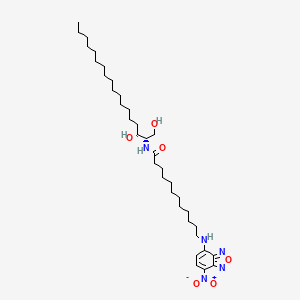
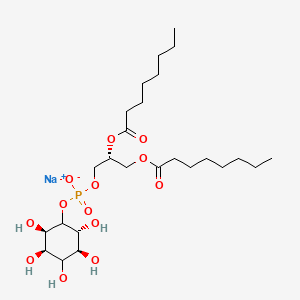
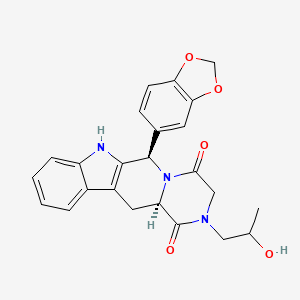
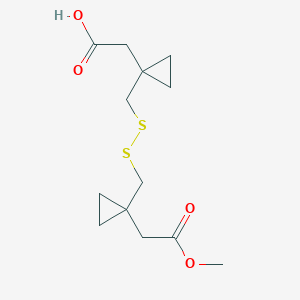
![tert-butyl 7'-amino-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'(3'H)-carboxylate](/img/structure/B569094.png)
![tert-Butyl 8-amino-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B569095.png)
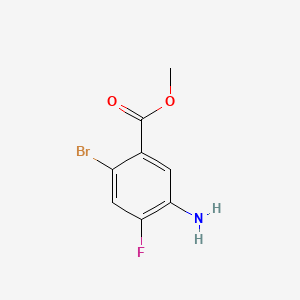
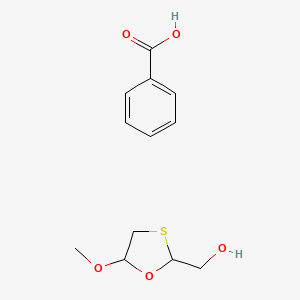
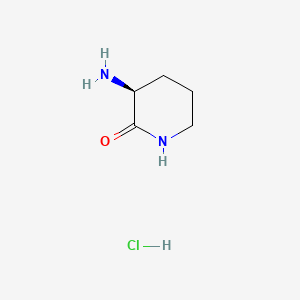
![N-[(1R,2R)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carba](/img/new.no-structure.jpg)
